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Compound of Interest

Compound Name: Acetonitrile-d3

Cat. No.: B032919 Get Quote

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance

(NMR) spectrum of pure Acetonitrile-d3 (CD₃CN). It is intended for researchers, scientists,

and professionals in drug development who utilize deuterated solvents in their analytical work.

This document details the characteristic signals in both ¹H and ¹³C NMR spectra, provides

standardized experimental protocols, and presents visual aids to understand the observed

spin-spin coupling patterns.

Introduction to Acetonitrile-d3 in NMR Spectroscopy
Acetonitrile-d3 is a widely used solvent in NMR spectroscopy due to its favorable chemical

and physical properties. Its relatively low boiling point, ability to dissolve a wide range of

organic compounds, and its own simple NMR spectrum make it an excellent medium for

analysis. Understanding the NMR spectrum of the pure solvent is crucial for distinguishing

solvent peaks from those of the analyte and for accurate spectral interpretation. The

deuteration level in commercially available Acetonitrile-d3 is typically high (min. 99%), but

residual, partially deuterated isotopologues are always present and give rise to characteristic

signals.[1]

¹H NMR Spectrum of Acetonitrile-d3
The ¹H NMR spectrum of Acetonitrile-d3 is dominated by a residual signal from the CHD₂CN

isotopologue.

2.1. Chemical Shift and Multiplicity
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The residual proton signal in Acetonitrile-d3 appears as a quintet at approximately 1.94 ppm.

[2][3] This chemical shift can vary slightly depending on the sample temperature and the

presence of any impurities. The quintet arises from the coupling of the single proton to the two

deuterium atoms (spin I = 1) on the methyl carbon. The coupling to two deuterons splits the

proton signal into a 1:2:3:2:1 quintet.[4]

2.2. Coupling Constant

The two-bond deuterium-proton coupling constant (²J_HD) for the CHD₂ group is approximately

2 Hz.[4] This small coupling constant is responsible for the closely spaced lines of the quintet.

Data Summary: ¹H NMR
Parameter Value Multiplicity Intensity Ratio

Chemical Shift (δ) ~1.94 ppm Quintet 1:2:3:2:1

Coupling Constant

(²J_HD)
~2 Hz - -

Visualization of the ¹H Residual Signal Splitting
The following diagram illustrates the spin-spin coupling that results in the quintet observed for

the residual CHD₂CN signal.

Residual Proton (¹H) in CHD₂CN Coupling to first Deuteron (²J_HD) Coupling to second Deuteron (²J_HD)

Single Peak (no coupling) 1:1:1 Triplet²J_HD ≈ 2 Hz 1:2:3:2:1 Quintet²J_HD ≈ 2 Hz

Click to download full resolution via product page

¹H signal splitting pathway for residual CHD₂CN.

¹³C NMR Spectrum of Acetonitrile-d3
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The ¹³C NMR spectrum of Acetonitrile-d3 displays two distinct signals corresponding to the

methyl (-CD₃) and nitrile (-CN) carbons.

3.1. Methyl Carbon (-CD₃)

The methyl carbon signal appears at approximately 1.39 ppm. Due to the one-bond coupling

with the three deuterium atoms (¹J_CD), this signal is split into a septet. The intensity ratio of

the peaks in the septet is 1:3:6:7:6:3:1.

3.2. Nitrile Carbon (-CN)

The nitrile carbon signal is found further downfield at approximately 118.69 ppm.[2] This signal

typically appears as a singlet as it is too far from the deuterium atoms to exhibit significant

coupling.

Data Summary: ¹³C NMR

Carbon
Chemical Shift
(δ)

Multiplicity Intensity Ratio
Coupling
Constant
(¹J_CD)

-CD₃ ~1.39 ppm Septet 1:3:6:7:6:3:1 ~20-30 Hz[4]

-CN ~118.69 ppm[2] Singlet - -

Visualization of the ¹³C Methyl Signal Splitting
This diagram shows the splitting pattern for the -CD₃ carbon signal due to coupling with three

deuterium atoms.
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¹³C Signal Splitting for -CD₃ in Acetonitrile-d3

Unsplit ¹³C Signal

1:1:1 Triplet

¹J_CD (1st D)

1:2:3:2:1 Quintet

¹J_CD (2nd D)

1:3:6:7:6:3:1 Septet

¹J_CD (3rd D)

Click to download full resolution via product page

Splitting of the ¹³C signal for the methyl group.

Experimental Protocol for NMR Spectrum
Acquisition
This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR

spectra of pure Acetonitrile-d3.

4.1. Sample Preparation

Solvent: Use high-purity Acetonitrile-d3 (minimum 99.8% deuteration).

NMR Tube: Employ a clean, unscratched 5 mm NMR tube.
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Filling: Add approximately 0.6 mL of Acetonitrile-d3 to the NMR tube.[5][6][7] This

corresponds to a filling height of about 4-5 cm.

Referencing: For precise chemical shift calibration, an internal standard can be used.

Tetramethylsilane (TMS) is a common choice for organic solvents.[8] Add a very small

amount (e.g., a drop of TMS in 5-10 mL of the solvent, then use that solution).[8]

Alternatively, the residual solvent peak can be used as a secondary reference.[8]

Capping and Cleaning: Securely cap the NMR tube and wipe the exterior with a lint-free

tissue to remove any dust or fingerprints.[5]

4.2. Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer.[9]

Parameter ¹H NMR ¹³C NMR

Spectrometer Frequency 400 MHz 100 MHz

Pulse Program Standard single pulse Proton-decoupled single pulse

Spectral Width ~16 ppm ~240 ppm

Acquisition Time 2-4 seconds 1-2 seconds

Relaxation Delay (d1) 1-5 seconds 2 seconds

Number of Scans 8-16 64-1024 (or more)

Temperature 298 K (25 °C) 298 K (25 °C)

4.3. Data Processing

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for

¹H, 1-2 Hz for ¹³C) followed by a Fourier transform.

Phasing: Manually or automatically phase the spectrum to obtain pure absorption

lineshapes.

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
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Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the

residual Acetonitrile-d3 quintet to 1.94 ppm. For ¹³C, the methyl carbon signal can be set to

1.39 ppm.

Experimental Workflow Diagram

NMR Acquisition Workflow for Acetonitrile-d3

Sample Preparation
(0.6 mL CD₃CN in NMR tube)

Insert Sample into Spectrometer

Lock on Deuterium Signal

Shim Magnetic Field

Acquire Data
(¹H and ¹³C)

Process Data
(FT, Phase, Baseline)

Analyze Spectrum
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General workflow for NMR analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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